3-[(4-Ethylthio)phenyl]-2-methyl-1-propene
Description
3-[(4-Ethylthio)phenyl]-2-methyl-1-propene (CAS: 951890-66-7) is an organosulfur compound characterized by a propene backbone substituted with a methyl group at position 2 and a 4-(ethylthio)phenyl group at position 2.
Properties
IUPAC Name |
1-ethylsulfanyl-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16S/c1-4-13-12-7-5-11(6-8-12)9-10(2)3/h5-8H,2,4,9H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVTUDCJNNHKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242127 | |
| Record name | 1-(Ethylthio)-4-(2-methyl-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-66-7 | |
| Record name | 1-(Ethylthio)-4-(2-methyl-2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Ethylthio)-4-(2-methyl-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene typically involves the alkylation of 4-ethylthiophenol with 2-methyl-1-propene. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol group, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethylthio)phenyl]-2-methyl-1-propene can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the double bond, forming the corresponding alkane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-[(4-Ethylthio)phenyl]-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The ethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Substituent Effects: Ethylthio vs. Methylthio/Methylsulfonyl
The ethylthio group in 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene can be compared to compounds with methylthio (-S-CH₃) or methylsulfonyl (-SO₂-CH₃) substituents. For example:
- Its synthesis involves aldol condensation, yielding a 70% product with a melting point of 86°C .
- This modification increases polarity and melting point (187°C) due to stronger intermolecular interactions .
Key Differences :
- Lipophilicity : The ethylthio group in the target compound likely enhances lipophilicity compared to methylthio analogs, affecting solubility in organic solvents.
- Reactivity : Sulfonyl groups (e.g., in compound 3 from ) are more electron-withdrawing than thioethers, altering electronic properties and reaction pathways .
Physical and Spectral Properties
Insights :
- The absence of melting point data for the target compound highlights a research gap. However, trends suggest that bulkier substituents (e.g., ethylthio vs. methylthio) may lower melting points due to reduced crystallinity.
- Sulfonyl-containing analogs exhibit higher thermal stability, as seen in the 187°C melting point of compound 3 .
Biological Activity
The compound 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene is a member of the class of organic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
3-[(4-Ethylthio)phenyl]-2-methyl-1-propene features an ethylthio group attached to a phenyl ring, which contributes to its unique chemical properties. The presence of the ethylthio moiety enhances its reactivity and potential interactions with biological targets.
The biological activity of 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating biological responses.
- Receptor Binding : It has the potential to bind to cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its potency compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus cereus | 25 |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The cytotoxicity was assessed using MTT assays, revealing an IC50 value indicative of significant growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 10 |
| MCF-7 | 12 |
| HeLa | 15 |
Case Study : A study evaluated the effects of this compound on cell cycle progression and apoptosis. Results indicated that treatment led to G0/G1 phase arrest and increased sub-G1 populations, suggesting apoptosis induction in treated cells.
Comparative Analysis
When compared to structurally similar compounds, such as 2-Methyl-3-[(4-methylthio)phenyl]-1-propene , notable differences in biological activity were observed. The ethylthio group in 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene appears to enhance its reactivity and biological efficacy, making it a promising candidate for further research.
| Compound | Antimicrobial Activity | Anticancer Activity (IC50 µM) |
|---|---|---|
| 3-[(4-Ethylthio)phenyl]-2-methyl-1-propene | High | 10 (HCT-116), 12 (MCF-7) |
| 2-Methyl-3-[(4-methylthio)phenyl]-1-propene | Moderate | 15 (HCT-116), 18 (MCF-7) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
